molecular formula C5H4Cl3N B069432 3,4-Dichloropyridine hydrochloride CAS No. 159732-45-3

3,4-Dichloropyridine hydrochloride

Cat. No.: B069432
CAS No.: 159732-45-3
M. Wt: 184.45 g/mol
InChI Key: WHSTXSORAFCZBI-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated pyridine derivatives are a class of compounds that have garnered significant attention in modern chemical research, primarily due to the profound impact of halogen substituents on the electronic and steric properties of the pyridine ring. The presence of one or more halogen atoms can dramatically alter the reactivity of the ring, making it susceptible to various nucleophilic substitution reactions that are otherwise challenging to achieve with unsubstituted pyridine. This enhanced reactivity makes halogenated pyridines invaluable as versatile intermediates in the synthesis of complex molecules.

In the realm of medicinal chemistry, the incorporation of halogen atoms, particularly chlorine, is a well-established strategy for modulating the pharmacological profile of drug candidates. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated pyridines are key components in the synthesis of a wide array of pharmaceuticals.

Furthermore, in materials science, the unique electronic properties of halogenated pyridines are harnessed in the development of functional materials. Their ability to participate in specific intermolecular interactions, such as halogen bonding, makes them attractive building blocks for creating materials with tailored optical and electronic properties.

Overview of 3,4-Dichloropyridine (B130718) Hydrochloride within Heterocyclic Chemistry

3,4-Dichloropyridine hydrochloride is the hydrochloride salt of 3,4-dichloropyridine. As a member of the dichloropyridine family, it is a substituted heterocyclic compound. The pyridine ring is an aromatic six-membered ring containing one nitrogen atom. In 3,4-Dichloropyridine, two chlorine atoms are substituted at the 3 and 4 positions of this ring. The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the pyridine ring with hydrochloric acid. This conversion to a salt often enhances the compound's stability and solubility in certain solvents, which can be advantageous for its storage and use in various chemical reactions.

Within the broader context of heterocyclic chemistry, this compound serves as a crucial building block. echemi.com Its two chlorine atoms are reactive sites that can be selectively targeted in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This regioselective functionalization is a key aspect of its utility in synthetic organic chemistry, enabling the construction of more complex, highly substituted pyridine derivatives.

Physicochemical Properties of 3,4-Dichloropyridine

PropertyValue
Molecular FormulaC₅H₃Cl₂N
Molecular Weight147.99 g/mol nih.gov
Melting Point22-23 °C echemi.com
Boiling Point182-183 °C echemi.com
IUPAC Name3,4-dichloropyridine nih.gov
InChIInChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H nih.gov
InChIKeyZMPYQKNNUHPTLT-UHFFFAOYSA-N nih.gov
SMILESC1=CN=CC(=C1Cl)Cl nih.gov

Spectroscopic Data for 3,4-Dichloropyridine

SpectroscopyData
Mass Spectrometry (m/z)147 (M+), 149 (M+2), 112 nih.gov

Synthesis and Reactivity

The synthesis of 3,4-dichloropyridine, the precursor to its hydrochloride salt, can be achieved through various routes. One common method involves the diazotization of 3-amino-4-chloropyridine (B21944) with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by a Sandmeyer-type reaction using a copper catalyst. Another approach is the direct chlorination of pyridine, although this often leads to a mixture of chlorinated pyridines requiring purification. More controlled methods, such as the chlorination of pyridine-N-oxide followed by deoxygenation, can offer better regioselectivity.

The formation of this compound is a straightforward acid-base reaction. The free base, 3,4-dichloropyridine, is treated with a solution of hydrochloric acid, typically in an organic solvent, which results in the precipitation of the hydrochloride salt. This process is often used to purify the compound and improve its handling characteristics.

The reactivity of this compound is dominated by the chemistry of its dichlorinated pyridine ring. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of 3,4-disubstituted pyridine derivatives. The hydrochloride salt can be used directly in some reactions, or it can be neutralized to the free base prior to use, depending on the specific reaction conditions.

Research Applications

The utility of this compound as a synthetic intermediate has led to its application in several areas of scientific research, most notably in medicinal chemistry and materials science.

Role in Medicinal Chemistry Research

In medicinal chemistry, this compound is a valuable precursor for the synthesis of biologically active molecules. Its ability to undergo selective functionalization allows for the construction of complex molecular architectures with potential therapeutic properties.

One significant area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and 3,4-dichloropyridine provides a convenient entry point for the synthesis of novel inhibitor candidates. For instance, it can be used in the synthesis of analogues of the anticancer drug imatinib, a potent tyrosine kinase inhibitor. lookchem.comnih.govresearchgate.netnih.gov The dichlorinated pyridine core allows for the systematic modification of substituents to explore structure-activity relationships and optimize the potency and selectivity of the inhibitors.

Applications in Materials Science Research

In the field of materials science, the electronic and structural features of this compound make it an interesting building block for the creation of novel functional materials. The pyridine ring itself can impart desirable electronic properties, and the presence of chlorine atoms offers handles for further chemical modification.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSTXSORAFCZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597812
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159732-45-3
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dichloropyridine

Direct Chlorination Approaches and Selectivity Challenges

Direct chlorination of the pyridine (B92270) ring is often complicated by the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Furthermore, controlling the regioselectivity to obtain the 3,4-dichloro substitution pattern is a significant hurdle.

Regioselectivity Control in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on an unsubstituted pyridine ring predominantly occurs at the 3- and 5-positions. This is because the intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, and 6-positions, where a positive charge would be placed on the electronegative nitrogen atom.

When starting with 3-chloropyridine (B48278), the introduction of a second chlorine atom via electrophilic substitution becomes even more challenging. The existing chlorine atom is a deactivating group, further reducing the reactivity of the ring. The directing effect of the chlorine atom (ortho, para-directing) would favor substitution at the 2-, 4-, and 6-positions. However, the inherent preference for meta-substitution in the pyridine ring leads to a complex mixture of dichlorinated products, making the isolation of 3,4-dichloropyridine (B130718) in high yield difficult. High temperatures and strong Lewis acid catalysts are often required, which can lead to side reactions and decomposition.

Radical Initiated Chlorination Strategies

Radical chlorination offers an alternative to electrophilic substitution. These reactions are typically carried out at high temperatures or under UV irradiation, using reagents such as chlorine gas. The mechanism involves the homolytic cleavage of the chlorine molecule to generate chlorine radicals, which then attack the pyridine ring. While radical reactions are less sensitive to the electronic effects of the ring nitrogen, achieving high regioselectivity remains a significant challenge google.com. The reaction of chlorine radicals with pyridine can lead to a mixture of mono-, di-, and polychlorinated isomers, with the distribution of products being difficult to control nih.gov. Consequently, isolating 3,4-dichloropyridine from such a complex mixture is often impractical for large-scale synthesis.

Pyridine-N-Oxide Mediated Syntheses

A more effective strategy for the controlled synthesis of substituted pyridines involves the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. This activation provides a powerful tool for controlling the regioselectivity of chlorination.

A viable route to 3,4-dichloropyridine begins with the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide. This can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) nih.gov. The resulting N-oxide is then subjected to a chlorination reaction. The presence of the N-oxide group directs the incoming electrophile to the 4-position. Subsequent deoxygenation of the resulting 3,4-dichloropyridine-N-oxide yields the target molecule, 3,4-dichloropyridine. The deoxygenation can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃) or by palladium-catalyzed transfer oxidation organic-chemistry.orgorganic-chemistry.orgguidechem.com.

Step Reactant Reagent(s) Solvent Temperature (°C) Yield (%) Reference(s)
Oxidation 3-Chloropyridine m-Chloroperoxybenzoic acid Dichloromethane 20-25 95 nih.gov
Chlorination & Deoxygenation 3-Chloro-4-hydroxypyridine-N-oxide Phosphorus oxychloride - 90-100 - chempanda.com

Nucleophilic Substitution Routes

Nucleophilic aromatic substitution (SNA) offers another avenue for the synthesis of 3,4-dichloropyridine, particularly through the use of the Sandmeyer reaction. This classical method allows for the introduction of a chlorine atom onto an aromatic ring via a diazonium salt intermediate, which is generated from a primary aromatic amine.

A plausible synthetic route to 3,4-dichloropyridine using this methodology could start from a suitably substituted aminopyridine. For instance, a synthesis could be envisioned starting from 3-amino-4-chloropyridine (B21944). Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) would yield the corresponding diazonium salt. Subsequent treatment of this intermediate with a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chlorine atom, affording 3,4-dichloropyridine wikipedia.orggoogle.com. The success of this reaction is highly dependent on the stability of the intermediate pyridyl diazonium salt. A similar multi-step synthesis has been reported for 2,3-dichloropyridine starting from 2-chloronicotinic acid, which involves amidation, Hofmann degradation to an aminopyridine, followed by diazotization and a Sandmeyer reaction doaj.org.

General Steps for Sandmeyer Reaction:

Diazotization: An aminopyridine is treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures (typically 0-5 °C) to form a diazonium salt.

Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom.

Catalytic Cross-Coupling Methods

While palladium-catalyzed cross-coupling reactions are extensively used for the functionalization of existing dichloropyridines, their application for the direct synthesis of 3,4-dichloropyridine via C-H chlorination is less established.

Palladium-Catalyzed Coupling Reactions

The majority of literature on palladium-catalyzed reactions involving dichloropyridines focuses on using them as substrates in cross-coupling reactions like Suzuki, Heck, and Sonogashira to introduce new carbon-carbon or carbon-heteroatom bonds nih.gov.

However, the field of palladium-catalyzed C-H activation and functionalization has seen significant advancements. In principle, a directed C-H chlorination could be a potential route. This would involve the use of a directing group on the pyridine ring to guide a palladium catalyst to a specific C-H bond, which is then cleaved and replaced by a chlorine atom. For example, palladium-catalyzed C-H chlorination has been reported for 2-arylpyridines, where the pyridine nitrogen acts as a directing group, leading to ortho-chlorination of the aryl ring nih.gov. Applying this strategy to the pyridine ring itself for the synthesis of 3,4-dichloropyridine would require a suitable directing group at either the 3- or 4-position to selectively activate the adjacent C-H bond for chlorination. This approach remains a challenging area of research, and efficient and selective methods for the palladium-catalyzed synthesis of 3,4-dichloropyridine are not yet well-developed.

Negishi Coupling Protocols

The Negishi coupling reaction serves as a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of pyridine derivatives is well-documented. wikipedia.orgchemistnotes.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organozinc compound with an organic halide. wikipedia.orgchemistnotes.com In the context of synthesizing substituted pyridines, a common approach involves the coupling of a pyridylzinc reagent with a suitable organic halide. nih.gov

While specific examples detailing the synthesis of 3,4-dichloropyridine via Negishi coupling are not extensively reported in readily available literature, the general principles of this methodology can be applied. For instance, a dihalopyridine substrate could potentially be coupled with an appropriate organozinc reagent in the presence of a palladium catalyst, such as those based on palladium (0) species, to introduce one of the chloro substituents. wikipedia.org The reaction's efficiency and regioselectivity would be highly dependent on the choice of catalyst, ligands, and reaction conditions. nih.gov Challenges in such an approach might include controlling the regioselectivity of the coupling reaction on a di-substituted pyridine ring.

Table 1: General Parameters for Negishi Coupling Reactions

ParameterDescription
Catalyst Typically a Palladium(0) complex, though Nickel catalysts are also used. wikipedia.org
Organometallic Reagent Organozinc compounds.
Substrates Organic halides (chlorides, bromides, iodides) or triflates. wikipedia.org
Solvents Anhydrous solvents such as THF or DMF are commonly employed.
Atmosphere Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

De Novo Syntheses via Diazotization Reactions

A prominent and classical approach to the synthesis of halopyridines involves the diazotization of aminopyridines, followed by a Sandmeyer or related reaction. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a halogen atom at a specific position on the pyridine ring, dictated by the location of the initial amino group.

Diazotization of Aminochloropyridine Precursors

The synthesis of 3,4-dichloropyridine can be envisaged through the diazotization of an appropriate aminochloropyridine precursor, such as 3-amino-4-chloropyridine or 4-amino-3-chloropyridine. The process begins with the treatment of the aminopyridine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), at low temperatures to form a diazonium salt. wikipedia.orgtpu.ru

The stability and reactivity of the resulting pyridyldiazonium salt are crucial for the success of the subsequent substitution reaction. Careful control of the reaction temperature is often necessary to prevent premature decomposition of the diazonium intermediate. researchgate.net

Copper-Catalyzed Decomposition Pathways

Following the formation of the pyridyldiazonium salt, the introduction of the second chlorine atom is typically achieved through a copper-catalyzed decomposition of this intermediate, a process known as the Sandmeyer reaction. wikipedia.org The diazonium salt solution is added to a solution containing a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom and the liberation of nitrogen gas. wikipedia.org

The yield and purity of the final 3,4-dichloropyridine product are influenced by several factors, including the concentration of the acid, the reaction temperature, and the nature of the copper catalyst. While copper(I) chloride is the classic Sandmeyer catalyst, variations of this reaction may employ other copper species. wikipedia.org In some cases, unexpected side reactions, such as the displacement of existing chloro substituents, can occur, particularly at elevated temperatures, highlighting the need for precise control over the reaction conditions. researchgate.net

Table 2: Key Steps in Diazotization-Sandmeyer Synthesis

StepReagents and ConditionsPurpose
Diazotization Aminochloropyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Low Temperature (e.g., 0-5 °C)Formation of the pyridyldiazonium salt. tpu.ru
Sandmeyer Reaction Pyridyldiazonium salt, Copper(I) Chloride (CuCl)Replacement of the diazonium group with a chlorine atom. wikipedia.org

Synthetic Optimization and Scalability Considerations

In the context of Negishi coupling, optimization would involve screening various palladium or nickel catalysts and ligands to maximize yield and selectivity while minimizing catalyst loading. The preparation and handling of the air- and moisture-sensitive organozinc reagents also present a challenge for large-scale synthesis. chemistnotes.com

Reactivity and Mechanistic Studies of 3,4 Dichloropyridine

Nucleophilic Substitution Reactions of Chlorine Atoms.benchchem.com

The chlorine atoms attached to the pyridine (B92270) ring in 3,4-dichloropyridine (B130718) are susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the carbon atoms bearing the chlorine atoms, particularly at the 4-position. quimicaorganica.orgyoutube.com The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of a chloride ion to restore aromaticity. youtube.com

The chlorine atoms of 3,4-dichloropyridine can be displaced by various amino groups to furnish a range of aminopyridine derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. For instance, the reaction with adamantane-containing amines has been explored to create N-heteroaryl substituted adamantane (B196018) derivatives, which are of interest for their potential antiviral and psychotherapeutic properties. nih.gov The introduction of a second amino group can be challenging due to the electron-donating effect of the first amino group, which deactivates the ring towards further nucleophilic attack. nih.gov To overcome this, palladium-catalyzed amination methods are often employed for the synthesis of diaminopyridines. nih.gov

The regioselectivity of amination can be influenced by the reaction conditions and the nature of the amine. While nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines generally favor substitution at the C4 position, the selectivity can be moderate. acs.org In some cases, palladium catalysis can offer high regioselectivity for the formation of the C4-aminated product. acs.org Interestingly, some amination reactions with aromatic amines have been found to proceed with high regioselectivity without the need for a catalyst. acs.org

ReactantReagent/CatalystProductKey Observation
3,4-DichloropyridineAdamantane-containing aminesN-heteroaryl substituted adamantane derivativesSecond amination often requires Pd-catalysis. nih.gov
6-Aryl-2,4-dichloropyrimidineAliphatic secondary amines/LiHMDS/Pd catalystC4-aminated productHigh regioselectivity. acs.org
6-Aryl-2,4-dichloropyrimidineAromatic aminesC4-aminated productHigh regioselectivity without a catalyst. acs.org

Similar to amination, the chlorine atoms of 3,4-dichloropyridine can be substituted by sulfur and oxygen nucleophiles, leading to thiolation and alkoxylation products, respectively. These reactions broaden the synthetic utility of 3,4-dichloropyridine, allowing for the introduction of thioether and ether functionalities. The reaction with thiols, often in the form of their corresponding thiolates, proceeds via nucleophilic aromatic substitution to yield aryl thioethers. For instance, treatment of a related 3-chloropyridine (B48278) derivative with magnesium thiolates resulted in the regioselective formation of 4-thiolated pyridines. nih.gov

Alkoxylation, the substitution by an alcohol or alkoxide, is another important transformation. The reaction of 2-chloropyridine (B119429) with an alcohol in the presence of a base is a known method to produce 2-alkoxypyridines. google.com This principle can be extended to 3,4-dichloropyridine, where the chlorine atoms can be replaced by alkoxy groups. The regioselectivity of such reactions can be a critical factor, with substitution often favoring the 4-position due to the electronic influence of the pyridine nitrogen.

Reaction TypeNucleophileProduct TypeExample/Observation
ThiolationThiols/ThiolatesAryl thioethersRegioselective formation of 4-thiolated pyridines from a related 3-chloropyridine. nih.gov
AlkoxylationAlcohols/AlkoxidesAryl ethersAlkoxylation of 2-chloropyridine is a known route to 2-alkoxypyridines. google.com

Oxidation Reactions and Pyridine-N-Oxide Formation.benchchem.com

The nitrogen atom of the pyridine ring in 3,4-dichloropyridine can be oxidized to form the corresponding pyridine-N-oxide. This transformation is significant as the N-oxide group can alter the reactivity of the pyridine ring, often directing subsequent electrophilic substitutions to the 3-position. The oxidation of electron-deficient pyridines, such as 3,4-dichloropyridine, generally requires more potent oxidizing agents or harsher reaction conditions compared to electron-rich pyridines. researchgate.net A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For electron-deficient systems, prior activation of the nitrogen with a strong acid anhydride, like trifluoroacetic anhydride, can facilitate the oxidation. researchgate.net For example, a system of hydrogen peroxide and trifluoroacetic acid has been shown to be effective for the N-oxidation of electron-deficient pyridines. researchgate.net

Reduction Reactions and Piperidine (B6355638) Ring Saturation.benchchem.com

The aromatic pyridine ring of 3,4-dichloropyridine can be reduced to the corresponding saturated piperidine ring. This reduction transforms the planar, aromatic heterocycle into a three-dimensional, aliphatic one, significantly altering its chemical and physical properties. A common reagent for this transformation is lithium aluminum hydride. Another powerful reducing agent that has been used for the reduction of pyridine and its derivatives is samarium diiodide in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org However, with substituted pyridines, this system can sometimes lead to the elimination of functional groups. clockss.org

Regioselectivity in Cross-Coupling and Functionalization

The selective functionalization of 3,4-dichloropyridine, particularly through cross-coupling reactions, is a powerful tool for the synthesis of complex substituted pyridines. The two chlorine atoms at adjacent positions present a challenge and an opportunity for regioselective reactions.

The regioselectivity of reactions on 3,4-dichloropyridine is governed by a combination of steric and electronic factors. rsc.org Electronically, the pyridine nitrogen withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov In the case of 3,4-dichloropyridine, the C4 position is generally more reactive towards nucleophilic substitution and Suzuki-Miyaura coupling. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity in the reactions of related dichlorinated heterocycles like dichloropyrimidines. wuxiapptec.com These studies reveal that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a key indicator of the site of nucleophilic attack. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, the LUMO is often localized more on C4, correlating with the observed C4 selectivity in SNAr reactions. wuxiapptec.comwuxiapptec.com

Steric hindrance can also play a decisive role. rsc.org Bulky substituents on the pyridine ring or the incoming nucleophile/coupling partner can influence the accessibility of the reaction sites. In palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically alter the regioselectivity. nih.govthieme-connect.com For example, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, overriding the intrinsic preference for the C2 position. nih.govthieme-connect.com The generation of 3,4-pyridyne intermediates from 3-chloropyridine derivatives allows for regioselective difunctionalization, where the initial addition of a Grignard reagent occurs at the 4-position, followed by an electrophilic quench at the 3-position. nih.gov

ReactionSubstrateKey Factor Influencing RegioselectivityObserved Outcome
Suzuki-Miyaura Coupling3,4-DichloropyridineElectronic effectsPreferential reaction at C4. rsc.org
Nucleophilic Aromatic Substitution2,4-DichloropyrimidinesLUMO distributionGenerally C4 selective. wuxiapptec.comwuxiapptec.com
Cross-Coupling2,4-DichloropyridinesSterically hindered NHC ligandHighly selective for C4 coupling. nih.govthieme-connect.com
Difunctionalization via Pyridyne3-Chloro-2-ethoxypyridineIntermediate formationRegioselective addition at C4. nih.gov

Byproduct Formation and Mitigation Strategiesstackexchange.com

In the nucleophilic aromatic substitution (SNAr) reactions of 3,4-dichloropyridine, the primary challenge is controlling the regioselectivity to avoid the formation of undesired isomeric byproducts. The reaction can potentially yield 3-substituted-4-chloropyridine, 4-substituted-3-chloropyridine, or a disubstituted product, depending on the reaction conditions and the nucleophile.

The relative reactivity of the C3 and C4 positions is influenced by the electronic effects of the ring nitrogen and the chlorine atoms. The formation of byproducts often results from a lack of significant difference in the activation energies for nucleophilic attack at the two positions.

Mitigation Strategies:

Temperature Control: Lowering the reaction temperature can enhance selectivity, favoring the pathway with the lower activation energy.

Choice of Solvent: The solvent can influence the stability of the transition states, thereby affecting the product ratio.

Nucleophile Selection: The nature of the nucleophile (hard vs. soft, bulky vs. small) can influence the site of attack.

Catalyst/Ligand System: As discussed previously, employing specific catalyst-ligand combinations in cross-coupling reactions is a highly effective method to direct the reaction to a single position, thus minimizing byproduct formation. nih.gov

In some cases, the formation of a disubstituted product can be the desired outcome. Achieving this requires harsher reaction conditions, such as higher temperatures and a larger excess of the nucleophile, to overcome the deactivation of the ring after the first substitution.

Mechanistic Investigations of Reaction Pathways

The mechanism of nucleophilic aromatic substitution (SNAr) on pyridine derivatives has been a subject of considerable investigation. The debate centers on whether the reaction proceeds through a discrete intermediate (stepwise) or in a single, continuous step (concerted).

The classical textbook mechanism for SNAr reactions involves a two-step, addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.govic.ac.uk However, recent research, employing kinetic isotope effect (KIE) studies and computational analysis, provides compelling evidence that many SNAr reactions, particularly on nitrogen-containing heterocycles, proceed through concerted mechanisms. nih.govstackexchange.com

Stepwise Mechanism (Addition-Elimination):

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

This stepwise pathway is generally favored when the aromatic ring is highly electron-deficient (e.g., activated by multiple nitro groups) and when the leaving group is poor (like fluoride). stackexchange.comic.ac.uk

Concerted Mechanism (c_S_NAr): In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state rather than a stable intermediate. researchgate.netstackexchange.com There is growing evidence that this is the more common pathway for SNAr reactions on heterocycles like pyridine, especially with good leaving groups such as chloride. nih.govstackexchange.com

For SNAr reactions on 2-halopyridines, studies have shown they proceed in a concerted fashion, irrespective of the nucleophile or leaving group. stackexchange.com It is likely that reactions on 3,4-dichloropyridine also follow a concerted pathway, as the presence of a good leaving group (chloride) and a moderately electron-deficient ring means the Meisenheimer complex is not sufficiently stable to exist as a true intermediate. stackexchange.com Instead, the structure corresponding to the Meisenheimer complex represents the transition state of the reaction. ic.ac.uk

The choice between a stepwise and concerted mechanism can be seen as a continuum. rsc.org The stability of the potential Meisenheimer complex is key: if it is highly stabilized, the reaction is stepwise. If it is less stable, the reaction becomes concerted. nih.gov For many SNAr reactions of practical interest involving heterocycles and chloride leaving groups, the concerted mechanism is now considered to be prevalent. nih.gov

Table 2: Factors Influencing SNAr Mechanism

Factor Favors Stepwise Mechanism Favors Concerted Mechanism Reference
Ring System Highly electron-deficient (e.g., trinitrobenzene) Less electron-deficient (e.g., pyridine) nih.govstackexchange.com
Leaving Group Poor (e.g., Fluoride) Good (e.g., Chloride, Bromide) stackexchange.com
Intermediate Stability High (forms a stable Meisenheimer complex) Low (Meisenheimer complex is a transition state) nih.govic.ac.uk

Advanced Synthetic Applications and Derivatization of 3,4 Dichloropyridine

Utility as a Versatile Intermediate in Organic Synthesischemimpex.combenchchem.com

3,4-Dichloropyridine (B130718) hydrochloride serves as a crucial starting material in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The two chlorine atoms on the pyridine (B92270) ring exhibit differential reactivity, which can be exploited for sequential and regioselective substitution reactions. This allows for the introduction of various functional groups at the 3- and 4-positions, leading to the construction of highly substituted pyridine cores that are prevalent in biologically active molecules.

The compound's utility stems from its ability to undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by a range of nucleophiles such as amines, thiols, and alkoxides. This reactivity is fundamental to its role as a precursor for more complex molecules, streamlining the development of new compounds with potential therapeutic applications. chemimpex.com Researchers value 3,4-dichloropyridine for its adaptability in various chemical transformations, making it a preferred choice in synthetic organic chemistry for creating diverse chemical structures. chemimpex.com

Synthesis of Substituted Pyridine Scaffoldsnih.govmdpi.com

The construction of substituted pyridine scaffolds is a primary application of 3,4-dichloropyridine. A powerful strategy involves the in-situ generation of a highly reactive 3,4-pyridyne intermediate. nih.gov This approach allows for the regioselective difunctionalization of the pyridine ring, leading to the formation of polysubstituted pyridines that would be challenging to synthesize through other methods. nih.govmdpi.com

One notable method involves the regioselective lithiation of a related 3-chloropyridine (B48278) derivative, followed by treatment with organomagnesium halides. This process generates a 3,4-pyridyne intermediate, which then undergoes a regioselective addition of a Grignard reagent at the 4-position. The resulting 3-pyridylmagnesium species can be subsequently quenched with various electrophiles to yield a diverse array of 2,3,4-trisubstituted pyridines. nih.gov This methodology has proven to be robust and has even been adapted for continuous flow synthesis, highlighting its practical utility. nih.gov

Table 1: Examples of 2,3,4-Trisubstituted Pyridines from a 3,4-Pyridyne Intermediate
Starting MaterialReagentsElectrophileProductYield (%)
3-Chloro-2-ethoxypyridine1. n-BuLi2. PhMgBr·LiClTMSCl2-Ethoxy-4-phenyl-3-(trimethylsilyl)pyridine71
3-Chloro-2-ethoxypyridine1. n-BuLi2. PhMgBr·LiClDMF2-Ethoxy-4-phenylnicotinaldehyde65
3-Chloro-2-ethoxypyridine1. n-BuLi2. PhMgBr·LiClBenzaldehyde(2-Ethoxy-4-phenylpyridin-3-yl)(phenyl)methanol50

This table illustrates the versatility of the 3,4-pyridyne strategy in generating a range of substituted pyridines with good to excellent yields.

Formation of Dichloropicolinamide Derivativesbenchchem.com

A specific and important application of 3,4-dichloropyridine is in the synthesis of 3,4-dichloropicolinamide (B1592909) derivatives. These compounds are of interest in medicinal chemistry. The synthesis can be achieved through deprotonation of 3,4-dichloropyridine followed by a reaction with a suitable isothiocyanate, such as trimethylsilyl (B98337) isothiocyanate. This reaction introduces a picolinamide (B142947) moiety at the 2-position of the pyridine ring, demonstrating a targeted functionalization of the starting material.

Derivatization for Complex Molecular Architectureschemimpex.comnih.gov

The derivatization of 3,4-dichloropyridine into complex molecular architectures is often facilitated by the strategic use of its reactive sites. The generation of 3,4-pyridyne intermediates, as discussed previously, is a powerful tool for introducing multiple substituents and building molecular complexity in a controlled manner. nih.gov This approach allows for the creation of highly decorated pyridine rings, which are key components of many intricate natural products and pharmaceutical agents. chemimpex.com

The ability to perform regioselective functionalization is critical for building complex molecules. By carefully choosing reaction conditions and reagents, chemists can selectively target either the C-2 or C-5 position of the 3,4-dichloropyridine ring for initial modification, followed by further transformations at the remaining chlorinated positions. researchgate.net This stepwise approach to functionalization enables the construction of elaborate molecular frameworks with precise control over the substitution pattern.

For instance, the synthesis of the antidepressant (±)-paroxetine has utilized a key intermediate prepared through a 3,4-pyridyne-based difunctionalization strategy, showcasing the power of this methodology in the synthesis of complex, biologically active molecules. nih.gov The versatility of 3,4-dichloropyridine as a precursor allows for its incorporation into a wide range of complex targets, solidifying its importance as a staple in the synthetic chemist's toolbox.

Biological and Medicinal Chemistry Research Involving 3,4 Dichloropyridine Scaffolds

Development of Biologically Active Molecules

The rigid structure and the presence of reactive chlorine atoms make 3,4-dichloropyridine (B130718) an attractive starting material for creating novel molecules that can interact with biological targets like enzymes and receptors.

Enzyme Inhibitor Design and Activity Profiling

Derivatives of the 3,4-dichloropyridine scaffold have been investigated as potent enzyme inhibitors. For instance, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. ekb.eg Some of these compounds exhibited significant inhibitory potential. ekb.eg

Notably, compounds 4d , 6c , and 9c from this series demonstrated more potent inhibition of DHFR than the reference drug Trimethoprim. ekb.eg The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a substance needed to inhibit a biological process by half, are presented in the table below. ekb.eg

CompoundDHFR Inhibition IC₅₀ (µM)
4d 0.72
6c 0.95
9c 1.09
Trimethoprim (Reference) 5.54

These findings highlight the potential of the pyrazolo[3,4-b]pyridine scaffold, derived from 3,4-dichloropyridine, in designing effective enzyme inhibitors. ekb.eg

Receptor Modulator Identification

The 3,4-dichloropyridine framework has also been utilized in the development of receptor modulators. Studies have shown that certain 1,4-dihydropyridine (B1200194) and pyridine (B92270) derivatives can bind to adenosine (B11128) receptors with varying affinities. nih.gov These receptors play a significant role in various physiological processes, making them attractive therapeutic targets.

The binding affinity of these compounds is typically measured by their Ki values, which represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. For example, (R,S)-Nicardipine displayed Ki values of 19.6 µM at rat A1 adenosine receptors, 63.8 µM at rat A2A receptors, and 3.25 µM at human A3 receptors. nih.gov Similarly, (R)-Niguldipine showed Ki values of 41.3 µM and 1.90 µM at A1 and A3 receptors, respectively, while being inactive at A2A receptors. nih.gov

A particularly interesting derivative, a 4-trans-beta-styryl derivative (24 ), exhibited a Ki value of 0.670 µM at A3 receptors, demonstrating 24-fold selectivity over A1 receptors and 74-fold selectivity over A2A receptors. nih.gov The inclusion of a 6-phenyl group further enhanced A3 receptor selectivity, with compound 28 (MRS1097) being 55-fold more selective for A3 receptors compared to A1 receptors. nih.gov

Anticancer Activity of Derivatives

Derivatives of 3,4-dichloropyridine have shown promise as anticancer agents in preclinical studies.

In Vitro Cytotoxicity Studies

The cytotoxic effects of various pyridine and dihydropyridine (B1217469) derivatives have been evaluated against a panel of human cancer cell lines. These studies determine the concentration of a compound required to kill 50% of the cells in a culture (IC₅₀ value).

For example, a study on 3,4-dihydropyridine-2(1H)-thione derivatives identified a compound with a thiophene (B33073) ring at the C5 position (S22 ) that exhibited promising antiproliferative activity against melanoma A375 cells with an IC₅₀ of 1.71 ± 0.58 µM. mdpi.comnih.gov This compound showed greater selectivity against cancer cells compared to a reference drug. mdpi.comnih.gov

Another study on symmetric 4-aryl-1,4-dihydropyridines found that compounds 18 , 19 , and 20 reduced the viability of HeLa and MCF-7 cancer cells with low micromolar IC₅₀ values. mdpi.com

CompoundCancer Cell LineIC₅₀ (µM)
S22 A375 (Melanoma)1.71 ± 0.58
18 HeLa3.6
18 MCF-75.2
19 HeLa2.3
19 MCF-75.7
20 HeLa4.1
20 MCF-711.9

Furthermore, pyrazolo[3,4-d]pyridazine derivatives have also demonstrated significant cytotoxicity against various cancer cell lines, with one derivative (PPD-1 ) showing the highest antitumor activity on A549 lung cancer cells. nih.govresearchgate.net

Proposed Mechanisms of Action (e.g., Apoptosis Induction)

The anticancer activity of 3,4-dichloropyridine derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net

One proposed mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net For instance, a pyrazolo[3,4-d]pyridazine derivative (PPD-1 ) was found to significantly upregulate the expression of the pro-apoptotic Bax gene and downregulate the anti-apoptotic Bcl-2 gene in lung cancer cells. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a key trigger for the intrinsic mitochondrial pathway of apoptosis. nih.govresearchgate.net

The induction of apoptosis by these derivatives is further supported by several observations:

Cell Cycle Arrest: Treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, such as the G2/M phase, which is often a prelude to apoptosis. nih.govresearchgate.net

Caspase Activation: These derivatives have been shown to increase the expression and activity of key executioner caspases, such as caspase-3, which are central to the apoptotic process. nih.govresearchgate.netnih.gov

p53 Upregulation: Some derivatives can lead to the overexpression of the tumor suppressor gene p53, which plays a critical role in initiating apoptosis in response to cellular stress. nih.govresearchgate.net

Inhibition of Tubulin Polymerization: Certain 3,4-dihydropyridine-2(1H)-thione derivatives have been shown to inhibit tubulin polymerization, leading to the formation of aberrant mitotic spindles, cell cycle arrest, and ultimately, apoptosis. mdpi.comnih.gov

Antimicrobial Activity Investigations

The 3,4-dichloropyridine scaffold has also been explored for the development of novel antimicrobial agents.

A study on new 3-substituted-pyrazolo[3,4-b]pyridine derivatives revealed that several compounds exhibited potent antimicrobial activity against a range of bacterial and fungal strains. ekb.eg The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, was determined for these compounds.

Compounds 3a , 3b , 4a , 4d , 6a , 6c , 9a , and 9c showed MIC values in the range of 2-32 µg/mL against the tested microbes. ekb.eg Notably, these active compounds were also evaluated against the resistant bacterium methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg

CompoundAntimicrobial Activity (MIC, µg/mL)
3a, 3b, 4a, 4d, 6a, 6c, 9a, 9c 2-32

Similarly, novel 3,4-dihydropyrimidine-2(1H)-one derivatives have demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus, with MIC values of 32 and 64 µg/ml. nih.gov Many of these compounds also exhibited remarkable antifungal activity with an MIC of 32 µg/ml. nih.gov

Modulation of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 isoform, is responsible for the metabolism of a vast number of pharmaceuticals. nih.govnih.gov Consequently, the potential for drug-drug interactions via inhibition of these enzymes is a critical area of study in drug development. nih.gov The interaction of novel chemical entities with CYP enzymes is a key determinant of their pharmacokinetic profile.

Chemicals can inhibit CYP enzymes through various mechanisms, including reversible and irreversible (mechanism-based) inhibition. nih.govresearchgate.net Mechanism-based inhibition is time- and concentration-dependent and involves the enzymatic conversion of a drug into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. nih.gov The inactivation of CYP3A4 requires replacement by newly synthesized protein, which can lead to significant and prolonged drug-drug interactions. nih.gov Common structural features found in drugs that inactivate CYP3A4 include tertiary amines, furan (B31954) rings, and acetylene (B1199291) functions. nih.gov

While direct studies on 3,4-dichloropyridine hydrochloride's effect on CYP enzymes are not prevalent in the provided search results, the broader class of pyridine-containing compounds is known to interact with the heme iron of CYP enzymes. nih.gov This interaction can lead to a specific type of inhibition (Type II), which alters the enzyme's redox potential and hinders its catalytic activity. nih.gov Given that many drug candidates exhibit time-dependent inhibition of CYP3A4, sometimes without classic structural alerts for mechanism-based inactivation, it is a standard practice to screen for such effects. nih.gov For instance, in silico tools are often employed to predict whether a compound is likely to be a CYP inhibitor. ijrpc.com The table below summarizes the predicted CYP inhibition profile for some dichlorinated compounds, highlighting the importance of this assessment.

Table 1: Predicted Cytochrome P450 Inhibition

CompoundPredicted CYP2D6 InhibitionPredicted CYP3A4 InhibitionReference
Decoquinate RMB041NoYes nih.gov
1,4-Dihydropyridine Derivatives (General)Predicted as non-inhibitorsNot specified ijrpc.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov These studies involve synthesizing and testing a series of analogues to identify key structural motifs and substituents that are critical for potency and selectivity.

For scaffolds related to dichloropyridine, SAR studies have been crucial in optimizing lead compounds into potent drug candidates. For example, in the development of novel P2X7 receptor antagonists, SAR studies on a dichloropyridine-based analogue revealed critical structural requirements. elsevierpure.com It was found that the hydrazide linker and the 3,5-disubstituted chlorides on the pyridine skeleton were essential for antagonistic activity. elsevierpure.com The optimization was achieved by introducing hydrophobic polycycloalkyl groups at another position, which significantly increased the antagonistic potency. elsevierpure.com

In another instance, SAR studies of 3',4'-dichloro-meperidine analogues at dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters showed that large ester substituents and lipophilic groups favored recognition at the SERT. nih.gov Conversely, the dopamine transporter tolerated only small esters and alkyl groups. nih.gov Similarly, the development of p38 MAP kinase inhibitors based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold involved modifications of N-1 aryl and C-6 arylsulfide groups to enhance interactions with hydrophobic pockets in the enzyme's active site. nih.gov

These examples underscore a general principle in drug design: specific substitutions on the pyridine ring system can dramatically modulate the potency and selectivity of a compound. researchgate.net

Table 2: Summary of Structure-Activity Relationship Findings for Dichloropyridine Derivatives

Scaffold/Compound SeriesTargetKey SAR FindingReference
3,5-Dichloropyridine derivativesP2X7 receptorThe 3,5-dichloro substitution and a hydrazide linker are critical for activity. Hydrophobic groups at the R2 position optimize potency. elsevierpure.com
3',4'-Dichloro-meperidine analoguesSERT/DATLarge ester and lipophilic groups favor SERT affinity, while small substituents are required for DAT affinity. nih.gov
3,4-Dihydropyrido[3,2-d]pyrimidonesp38 MAP kinaseModification of N-1 aryl and C-6 arylsulfide groups modulates interaction with hydrophobic pockets. nih.gov

Computational Drug Design and Pharmacokinetic Predictions

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and its interaction with biological targets before synthesis. researchgate.netnih.gov

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial early-stage assessment in drug development. ijrpc.comresearchgate.net These computational models predict the pharmacokinetic and toxicity properties of a molecule based on its structure, helping to identify candidates with favorable drug-like properties and reducing late-stage failures. researchgate.netplos.org Key predicted properties often include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and plasma protein binding. ijrpc.com

For example, in silico studies of various heterocyclic compounds, including those with pyridine moieties, have been used to predict their oral bioavailability based on criteria like Lipinski's rule of five. plos.orgresearchgate.net Compounds with predicted high intestinal absorption (HIA > 80%) are considered to have good membrane permeation. plos.org The predicted ability to cross the blood-brain barrier is another critical parameter, with positive values suggesting CNS distribution and negative values indicating poor distribution to the brain. plos.org

Table 3: Representative In Silico ADMET Predictions for Heterocyclic Compounds

Compound SeriesPredicted PropertyFindingReference
Thiazole Schiff base derivativesHuman Intestinal Absorption (HIA)All synthesized compounds displayed HIA values > 80%. plos.org
Thiazole Schiff base derivativesBlood-Brain Barrier (BBB) PermeationAll synthesized compounds showed positive BBB values. plos.org
1,4-Dihydropyridine derivativesAqueous SolubilityMost compounds had a logarithmic solubility level > 0, indicating good solubility. ijrpc.com
Decoquinate RMB041Blood-Brain Barrier (BBB) PermeationPredicted not to cross the BBB, suggesting low probability of neurotoxic effects. nih.gov

Molecular Docking for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method is widely used to understand the molecular basis of a ligand's activity, rationalize SAR data, and screen virtual libraries to identify potential new inhibitors. nih.govnih.gov The output of a docking study includes a binding pose and a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govscispace.com

In the context of pyridine-containing scaffolds, molecular docking has been instrumental in elucidating binding modes. For instance, in the development of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, docking studies showed that active compounds fit into the active pocket of the enzyme. nih.govresearchgate.net A particularly potent compound was found to interact with the same key amino acids as a known inhibitor, roscovitine, achieving a favorable docking score of -14.1031 kcal/mol. nih.govresearchgate.net

Similarly, molecular docking of 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine moiety was used to suggest a binding mode and correlate it with their observed biological activity against cyclooxygenase (COX) enzymes. nih.gov These computational insights are vital for guiding the rational design of more potent and selective inhibitors. nih.gov

Table 4: Examples of Molecular Docking Studies with Pyridine-Containing Scaffolds

Compound SeriesTargetKey Docking FindingReference
Pyrazolo[3,4-d]pyrimidinesCDK2Compound 4 showed a docking score of -14.1031 kcal/mol and interacted with the same key amino acids as roscovitine. nih.govresearchgate.net
Pyrazolo[3,4-d]pyrimidin-4-onesCDK2Designed compounds were virtually screened by docking into the active pocket of CDK2 to predict inhibitory activity. nih.govresearchgate.net
1,3,4-Oxadiazole derivativesCOX enzymesDocking was used to propose a binding mode and correlate it with biological activity. nih.gov
Thiazole Schiff base derivativesBacterial DNA gyraseDocking studies were performed to understand interactions with the target receptor. researchgate.net

Agrochemical Research Applications of 3,4 Dichloropyridine Derivatives

Development of Novel Crop Protection Agents

The quest for new crop protection agents with improved efficacy and novel modes of action is a primary driver of agrochemical research. Pyridine (B92270) derivatives are at the forefront of this research. A notable area of development involves the synthesis of isothiazolo[3,4-b]pyridines, which have been identified as a new class of herbicides. beilstein-journals.orggoogle.com Patents for these compounds highlight their potential for controlling weeds, particularly in crops of useful plants. google.com

Further innovation has led to the creation of 2,3-dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridines. nih.gov These compounds function as acyl-ACP thioesterase inhibitors and have demonstrated strong herbicidal activity against commercially important grass weeds in pre-emergence applications. beilstein-journals.orgnih.gov

Table 2: Research Findings on Novel Pyridine-Based Herbicides This interactive table summarizes the herbicidal activity of newly developed pyridine derivatives.

Compound ClassTarget WeedsApplication MethodKey FindingReference
Isothiazolo[3,4-b]pyridinesGeneral weeds in useful cropsNot specifiedIdentified as a novel class of herbicides. beilstein-journals.orggoogle.com
2,3-Dihydro beilstein-journals.orgresearchgate.netthiazolo[4,5-b]pyridinesGrass weed speciesPre-emergenceDisplay excellent control of grass weeds. beilstein-journals.orgnih.gov
3-(pyridin-2-yl)benzenesulfonamide derivatives (e.g., Compound II7)Dayflower, Nightshade, ArrowheadPost-emergenceAt 60 g/ha, showed equivalent effect to bentazon at 1440 g/ha and better activity than oxyfluorfen. nih.gov

In one study, a series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were synthesized and tested. nih.gov Several of these compounds effectively controlled weeds like velvet leaf, barnyard grass, and foxtail at an application rate of 37.5 g/ha. nih.gov Notably, compound II7, when applied at 60 g/ha, provided control of dayflower and nightshade equivalent to the commercial herbicide bentazon applied at 1440 g/ha, while also demonstrating good crop safety for rice. nih.gov This highlights the potential to develop highly potent herbicides from pyridine-based structures.

Strategies for Addressing Pest Resistance

The development of resistance to existing pesticides in insects and weeds is a critical challenge for global agriculture. A key strategy to combat this is the discovery of agrochemicals with novel modes of action (MoA), as these can control pest populations that are resistant to older chemicals. nih.gov Pyridine-based compounds are central to this effort.

A significant breakthrough is the development of pyridine alkylsulfone insecticides, such as Oxazosulfyl. revistacultivar.com Initially thought to act on voltage-gated sodium channels, recent research has revealed their primary MoA is the inhibition of the vesicular acetylcholine (B1216132) transporter (VAChT). revistacultivar.com This transporter is crucial for loading acetylcholine into synaptic vesicles in insects. By inhibiting this process, these insecticides disrupt neuromuscular function, leading to pest death. revistacultivar.com

Crucially, the binding mode of pyridine alkylsulfones to VAChT appears to be different from that of other insecticides that target this transporter. revistacultivar.com This difference may explain the observed lack of cross-resistance in certain pest strains, making these compounds a valuable new tool for resistance management programs. revistacultivar.com The development of insecticides with new MoAs, like the pyridine alkylsulfones, is an essential tactic for rotating chemistries and preserving the efficacy of existing products. researchgate.net The use of two or more insecticides with different modes of action is a recommended strategy to ensure better control and reduce the selection pressure for resistant individuals. researchgate.net

Emerging Research Areas and Future Directions

Applications in Coordination Chemistry and Materials Science

The unique structural and electronic properties of the 3,4-Dichloropyridine (B130718) moiety make it a candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the pyridine (B92270) ring and the chlorine substituents can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional structures.

Research into pyridine derivatives has shown their utility as linkers in creating diverse metal-organic architectures. For instance, the use of 4,4′-(Pyridine-3,5-diyl)dibenzoic acid as a linker has resulted in coordination polymers with varied structural multiplicity and topological types nih.gov. Similarly, multitopic terpyridine ligands have been employed as connecting nodes in the formation of two-dimensional 4,4-networks nih.gov. These studies highlight the potential for pyridine-based ligands to direct the assembly of complex supramolecular structures.

While specific research on 3,4-Dichloropyridine hydrochloride in the formation of coordination polymers is an emerging area, related compounds have been successfully incorporated into such materials. For example, coordination polymers of copper(II) with 4,4'-bipyridine (B149096) have been synthesized and structurally characterized ub.edu. Furthermore, 3D nickel and cobalt redox-active MOFs have been constructed using 4,4′-bipyridine ligands, demonstrating their potential as efficient electrocatalysts rsc.org. The introduction of chlorine atoms on the pyridine ring, as in 3,4-Dichloropyridine, can modulate the electronic properties and steric hindrance of the ligand, potentially leading to materials with unique catalytic, sorption, or photoluminescent properties. The investigation of this compound as a building block in this context represents a promising avenue for the design of new functional materials.

Green Chemistry Approaches in Synthesis and Derivatization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and derivatization of pyridine compounds, several green chemistry approaches are being explored.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. Microwave-assisted synthesis has been successfully employed for the preparation of various pyridine derivatives. For example, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted nucleophilic aromatic substitution researchgate.net. This method has also been applied to the synthesis of pyrazolo[3,4-d]pyrimidines from dichloropyrimidine precursors under solvent-free conditions researchgate.net. The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to traditional synthetic routes. An efficient microwave-assisted synthesis of the neuroleptic drug Trazodone hydrochloride, which contains a triazolopyridine moiety, has been reported to significantly shorten reaction times and increase yields jocpr.com.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions have been developed for the synthesis of various heterocyclic compounds. For instance, the Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones has been successfully carried out under solvent-free conditions using a reusable silica-chloride catalyst nih.gov. Another example is the solvent-free synthesis of 1,4-dihydropyridines, which offers advantages in terms of reduced environmental impact and simplified work-up procedures researchgate.netresearchgate.net. Exploring solvent-free methods for the synthesis of this compound could lead to more environmentally benign manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound is not yet established, research into flavin-dependent halogenases is a promising area. These enzymes can perform selective halogenation of aromatic compounds, which could potentially be applied to pyridine precursors mdpi.com. The development of biocatalytic methods for the halogenation of pyridines would represent a significant advancement in the green synthesis of compounds like 3,4-Dichloropyridine.

Environmental Fate and Impact Studies

Understanding the environmental fate and impact of chemical compounds is crucial for assessing their potential risks to ecosystems. For this compound, this involves studying its degradation, mobility in soil and water, and toxicity to various organisms. While specific data for this compound is limited, studies on related chlorinated pyridine and aniline (B41778) compounds provide valuable insights.

Environmental Degradation: The degradation of chlorinated aromatic compounds in the environment can occur through both abiotic and biotic pathways. Abiotic degradation can involve processes like photolysis (degradation by sunlight) and hydrolysis nih.govnih.gov. Biotic degradation is primarily carried out by microorganisms. Studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have elucidated detailed microbial degradation pathways involving a series of enzymatic reactions nih.gov. Similarly, the microbial degradation of 1,4-dichlorobenzene (B42874) has been shown to proceed via dioxygenase-initiated pathways in aerobic conditions and reductive dechlorination under anaerobic conditions ethz.ch. Research on 3,4-dichloroaniline (B118046) (3,4-DCA), a compound structurally related to 3,4-Dichloropyridine, has shown that it can be degraded by microorganisms like Pseudomonas fluorescens nih.gov. The degradation of 3,4-DCA can proceed through dehalogenation and hydroxylation of the aromatic ring researchgate.netmdpi.comresearchgate.net. The persistence and degradation pathways of this compound in various environmental compartments are important areas for future research.

Soil Mobility and Persistence: The mobility of a chemical in soil is influenced by its adsorption to soil particles, which is in turn affected by soil properties such as organic matter content, clay content, and pH nih.govcaliforniaagriculture.orgnih.gov. Compounds with high water solubility and low adsorption tend to be more mobile and have a higher potential to leach into groundwater californiaagriculture.orgmdpi.com. The adsorption-desorption behavior of the herbicide diuron, which has a 3,4-dichlorophenyl group, has been studied in various soils, showing that its sorption capacity is dependent on the colloidal fraction of the soils researchgate.net. The mobility and persistence of this compound in different soil types need to be investigated to understand its potential for environmental contamination.

Environmental Impact: The toxicity of a chemical to non-target organisms is a key aspect of its environmental impact assessment. Ecotoxicity studies are often conducted on representative aquatic organisms such as algae, daphnia (water fleas), and fish. Studies on the related compound 3,4-dichloroaniline have demonstrated its toxicity to aquatic life. For instance, acute and reproductive toxicity tests on Daphnia magna have been conducted, revealing strain differences in sensitivity nih.gov. The toxicity of various disinfection byproducts, including halogenated compounds, to aquatic organisms has also been evaluated nih.gov. Future research should focus on determining the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms to fully characterize its environmental risk profile.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-dichloropyridine hydrochloride in academic laboratories?

A common method involves lithiation of 3,4-dichloropyridine using a strong base like LDA (lithium diisopropylamide) in THF at low temperatures, followed by reaction with methyl formate to introduce functional groups. Subsequent purification via recrystallization or column chromatography ensures high purity (>97%) . Alternative routes may involve catalytic halogenation of pyridine derivatives under controlled conditions. Researchers should confirm intermediates using LC-MS or NMR (¹H/¹³C) to track reaction progress.

Q. How can researchers validate the purity of this compound?

Purity assessment typically involves:

  • HPLC/GC-MS : To quantify organic impurities (e.g., residual solvents or byproducts).
  • Titration : For chloride content verification.
  • Thermogravimetric Analysis (TGA) : To assess hygroscopicity and thermal stability.
  • ¹H/¹³C NMR : To confirm structural integrity and detect isotopic shifts.
    Batch-specific Certificates of Analysis (COA) from suppliers should include these parameters .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF, ethanol) at concentrations up to 30 mg/mL. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 4–7) to avoid precipitation. Note: Prolonged storage in DMSO at -20°C may require aliquoting to prevent freeze-thaw degradation .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact.
  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC checks .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation pathways of this compound under environmental conditions?

Degradation studies using photocatalysis (e.g., Bi₂O₃/g-C₃N₄ heterojunctions) reveal:

  • Step 1 : Dechlorination via hydroxyl radical (•OH) attack, forming 3-chloropyridine intermediates.
  • Step 2 : Further dehydroxylation yields pyridine derivatives.
  • Step 3 : Complete mineralization to CO₂, H₂O, and Cl⁻ occurs under prolonged irradiation. LC-MS and DFT calculations help identify transient species like 3,5-dichloropyridine (m/z=149) .

Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?

  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with reaction yields.
  • DFT Calculations : Predict reactive sites (e.g., Fukui indices) for regioselective halogenation.
  • Molecular Dynamics : Simulate solvent effects on crystallization kinetics.
    These approaches reduce experimental trial-and-error .

Q. What strategies improve selectivity in catalytic C-H functionalization of this compound?

  • Chiral Ligands : Use palladium catalysts with bisoxazoline ligands to achieve enantioselective arylation.
  • Kinetic Resolution : Employ Mn-porphyrin complexes to separate enantiomers during oxidation.
  • Substrate Engineering : Introduce directing groups (e.g., pyridine N-oxide) to steer reactivity .

Q. How do researchers resolve contradictions in reported biological activity data for 3,4-dichloropyridine derivatives?

  • Dose-Response Curves : Validate potency (IC₅₀) across multiple cell lines (e.g., HSC-2 vs. HGF).
  • Assay Standardization : Control variables like serum concentration and incubation time.
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .

Q. What advanced analytical techniques characterize trace impurities in this compound batches?

  • HRMS (High-Resolution Mass Spectrometry) : Detect sub-ppm impurities (e.g., dichlorinated byproducts).
  • X-ray Diffraction (PXRD) : Confirm polymorphic purity.
  • EPR Spectroscopy : Identify radical intermediates during degradation .

Q. How can researchers design stability-indicating methods for this compound formulations?

  • Forced Degradation Studies : Expose samples to heat, light, and humidity; monitor changes via UPLC-PDA.
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under varying temperatures.
  • ICH Guidelines : Follow Q1A(R2) protocols for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.